3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile
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Overview
Description
3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.19 g/mol . It is part of a collection of rare and unique chemicals used in early discovery research . This compound features an oxazolidinone ring fused to a benzonitrile moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both nitrile and hydroxyl groups, facilitated by a suitable catalyst . The reaction conditions often include specific temperatures and solvents to ensure the desired product’s formation.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism by which 3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile exerts its effects involves interactions with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The nitrile group may also play a role in binding to active sites or facilitating chemical reactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolidinone derivatives and benzonitrile-containing molecules. Examples are:
- 3-(2-Oxo-1,3-oxazolidin-5-yl)methoxybenzonitrile
- 4-(3-Oxo-3-pyridin-4-yl-propenyl)-benzonitrile
- 2-(2-Oxo-1,3-oxazolidin-3-yl)ethanethioamide .
Uniqueness
What sets 3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile apart is its specific combination of an oxazolidinone ring and a benzonitrile group. This unique structure allows for distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-8-2-1-3-9(6-8)12-4-5-14-10(12)13/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIRRKMUBOFATG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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